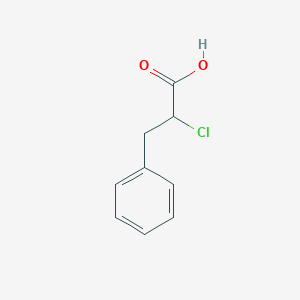
2-Chloro-3-phenylpropanoic acid
Description
2-Chloro-3-phenylpropanoic acid (C₉H₉ClO₂, MW: 184.62 g/mol) is a chiral carboxylic acid featuring a chlorine atom at the β-position (C2) and a phenyl group at the γ-position (C3) of the propanoic acid backbone. It exists as enantiomers: (R)-(-)-2-Chloro-3-phenylpropanoic acid (CAS 94347-44-1) and (S)-2-Chloro-3-phenylpropanoic acid (CAS 41998-38-3) .
Propriétés
Numéro CAS |
7474-06-8 |
|---|---|
Formule moléculaire |
C9H9ClO2 |
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
2-chloro-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H9ClO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12) |
Clé InChI |
LIDRHDRWTSPELB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)Cl |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Positional Isomers
2-(4-Chlorophenyl)propanoic Acid (CAS 2019-34-3)
- Structure: Chlorine at the para position of the phenyl ring, propanoic acid chain at C2.
- Molecular Weight : 184.62 g/mol (same as target compound).
- Physical State: Solid (m.p. 126°C) , contrasting with the oily state of 2-chloro-3-phenylpropanoic acid.
3-(4-Chlorophenyl)propanoic Acid (CAS 2019-34-3)
Table 1: Positional Isomers Comparison
| Compound | CAS Number | Molecular Formula | Physical State | Melting Point (°C) | Key Feature |
|---|---|---|---|---|---|
| This compound | 94347-44-1 | C₉H₉ClO₂ | Oil | N/A | β-Chloro, γ-phenyl |
| 2-(4-Chlorophenyl)propanoic acid | 2019-34-3 | C₉H₉ClO₂ | Solid | 126 | Para-chloro on phenyl ring |
| 3-(4-Chlorophenyl)propanoic acid | 2019-34-3 | C₉H₉ClO₂ | Solid | 126 | Propanoic chain at C3 |
Stereoisomers
(R)-(-)- and (S)-2-Chloro-3-phenylpropanoic Acid
- Chirality : The (R)- and (S)-enantiomers share identical physical properties (e.g., molecular weight, formula) but differ in optical activity and biological interactions.
- Applications : Enantiomeric purity is critical in drug design; for example, one enantiomer may exhibit higher LasB inhibition efficacy .
Unsaturated Analog: 2-Chloro-3-phenylprop-2-enoic Acid
- Structure : Double bond between C2 and C3 (C₉H₇ClO₂, MW: 182.60 g/mol).
- Reactivity: The conjugated double bond enables participation in Diels-Alder reactions, unlike the saturated backbone of this compound .
Table 2: Unsaturated vs. Saturated Comparison
| Compound | Molecular Formula | Molecular Weight | LogP | Key Reactivity |
|---|---|---|---|---|
| This compound | C₉H₉ClO₂ | 184.62 | N/A | Acid-catalyzed esterification |
| 2-Chloro-3-phenylprop-2-enoic acid | C₉H₇ClO₂ | 182.60 | 2.35 | Diels-Alder reactions |
Functional Group Variants
2-[(3-Chlorobenzoyl)amino]propanoic Acid
- Structure: Amide linkage replacing the β-chloro group (C₁₀H₁₀ClNO₃, MW: 227.64 g/mol).
- Properties : The benzoyl group increases molecular weight and introduces hydrogen-bonding capacity, altering solubility and pharmacological profile .
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 2-Chloro-3-phenylpropanoic acid in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors or dust .
- Emergency Measures : In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. For eye exposure, flush with water for at least 10 minutes and seek medical attention .
- Storage : Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong bases or oxidizing agents) .
Q. How can researchers optimize the synthesis of this compound for improved yield?
- Methodological Answer :
- Reaction Conditions : Adjust temperature (e.g., 80–100°C) and solvent polarity (e.g., dichloromethane or THF) to favor nucleophilic substitution at the chloro position .
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions involving phenyl groups .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : Assign peaks using -NMR (δ 3.5–4.0 ppm for CHCl) and -NMR (δ 40–45 ppm for C-Cl) .
- FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm) and C-Cl vibrations (~550–650 cm) .
- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H] and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in aqueous vs. nonpolar solvents?
- Methodological Answer :
- Solvent Effects : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare solvation energies and transition states in polar (water) and nonpolar (toluene) media .
- Reactivity Descriptors : Calculate electrophilicity indices to predict susceptibility to nucleophilic attack at the chloro group .
Q. What strategies resolve contradictions in reported metabolic pathways of chlorinated phenylpropanoic acids?
- Methodological Answer :
- Comparative Studies : Use isotopic labeling (-tagged compounds) to track metabolic intermediates in in vitro enzyme assays (e.g., liver microsomes) .
- Data Reconciliation : Apply multivariate statistical analysis (e.g., PCA) to identify outliers in published datasets and validate findings via LC-MS/MS .
Q. How can reaction mechanisms involving this compound in catalytic processes be experimentally validated?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


